N-Nitrosodiethanolamine monoacetate
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Overview
Description
N-Nitrosodiethanolamine monoacetate is a derivative of N-nitrosodiethanolamine, a compound known for its presence in various industrial and consumer products. It is a light-yellow, oily liquid that is sensitive to light and air. This compound is of significant interest due to its potential carcinogenic properties and its widespread occurrence in the environment, particularly in cosmetics, cutting fluids, and tobacco products .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Nitrosodiethanolamine monoacetate can be synthesized through the nitrosation of diethanolamine in the presence of nitrosating agents such as sodium nitrite and acetic acid. The reaction typically occurs under acidic conditions, where diethanolamine reacts with nitrous acid to form N-nitrosodiethanolamine, which is then acetylated to produce this compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure the purity and yield of the final product. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used for quality control and to monitor the levels of N-nitrosodiethanolamine and its derivatives in industrial products .
Chemical Reactions Analysis
Types of Reactions
N-Nitrosodiethanolamine monoacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-nitroso-2-hydroxyethylamine.
Reduction: Reduction reactions can convert it back to diethanolamine.
Substitution: It can undergo substitution reactions where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include N-nitroso-2-hydroxyethylamine (oxidation), diethanolamine (reduction), and various substituted derivatives depending on the nucleophile used in substitution reactions .
Scientific Research Applications
N-Nitrosodiethanolamine monoacetate has several scientific research applications:
Chemistry: It is used as a model compound to study nitrosamine formation and degradation.
Biology: Research on its mutagenic and carcinogenic effects helps in understanding the biological impact of nitrosamines.
Medicine: Studies on its toxicological properties contribute to the development of safety guidelines for consumer products.
Industry: It is used in the quality control of cosmetics and other products to monitor and minimize nitrosamine contamination
Mechanism of Action
The mechanism of action of N-nitrosodiethanolamine monoacetate involves its metabolic activation to reactive intermediates that can interact with cellular macromolecules. It is metabolized by alcohol dehydrogenase to form N-nitroso-2-hydroxyethylamine, which can cause DNA damage and mutations. This genotoxic effect is a key factor in its carcinogenic potential .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nitrosamines such as N-nitrosodimethylamine, N-nitrosodiethylamine, and N-nitrosomorpholine. These compounds share similar structural features and carcinogenic properties .
Uniqueness
N-Nitrosodiethanolamine monoacetate is unique due to its specific occurrence in cosmetics and industrial products, making it a significant compound for environmental and health safety studies. Its acetylated form also provides distinct chemical properties that influence its reactivity and toxicity compared to other nitrosamines .
Properties
CAS No. |
72909-55-8 |
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Molecular Formula |
C6H12N2O4 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
2-[2-hydroxyethyl(nitroso)amino]ethyl acetate |
InChI |
InChI=1S/C6H12N2O4/c1-6(10)12-5-3-8(7-11)2-4-9/h9H,2-5H2,1H3 |
InChI Key |
LUVVKUCUWPKOAK-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCN(CCO)N=O |
Canonical SMILES |
CC(=O)OCCN(CCO)N=O |
Synonyms |
2,2'-(nitrosoimino)bisethanol monoacetate (ester) N-nitrosodiethanolamine monoacetate |
Origin of Product |
United States |
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